

A Comparative Crystallographic Analysis of N-(2-halophenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(2-iodophenyl)-4-methylbenzenesulfonamide</i>
Cat. No.:	B041209

[Get Quote](#)

This guide provides a comparative analysis of the X-ray crystal structures of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** derivatives and related compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of how halogen substitution and other structural modifications influence the solid-state conformation and intermolecular interactions of these molecules. The data presented is crucial for understanding the structure-property relationships that govern the development of new pharmaceutical agents based on the sulfonamide scaffold.

Experimental Protocols

The synthesis of N-(2-halophenyl)benzenesulfonamide derivatives generally follows a standard procedure involving the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. The detailed experimental protocols for the synthesis of the compared compounds are provided below.

Synthesis of N-(2-iodophenyl)benzenesulfonamide (I)

To a solution of 2-iodoaniline (2 g, 9.17 mmol) in dry dichloromethane (DCM; 10 ml), benzenesulfonyl chloride (1.42 ml, 11.01 mmol) and pyridine (1.11 ml, 13.76 mmol) were slowly added and the mixture was stirred at room temperature for 8 hours under a nitrogen atmosphere.^[1] Upon completion, the reaction was quenched with ice water containing concentrated HCl (1 ml). The organic layer was extracted with DCM (3 x 10 ml), washed with

water (2 x 20 ml), and dried over Na_2SO_4 . The solvent was removed in vacuo, and the crude product was triturated with diethyl ether (5 ml) to yield the final product as a colorless solid.[1]

Synthesis of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)

Following a similar procedure, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide was synthesized by reacting 4,5-difluoro-2-iodoaniline (2 g, 7.84 mmol) with benzenesulfonyl chloride (1.21 ml, 9.41 mmol) and pyridine (0.95 ml, 11.76 mmol) in dry DCM (10 ml) at room temperature for 8 hours under a nitrogen atmosphere.[1] The workup procedure is identical to that of compound I.[1]

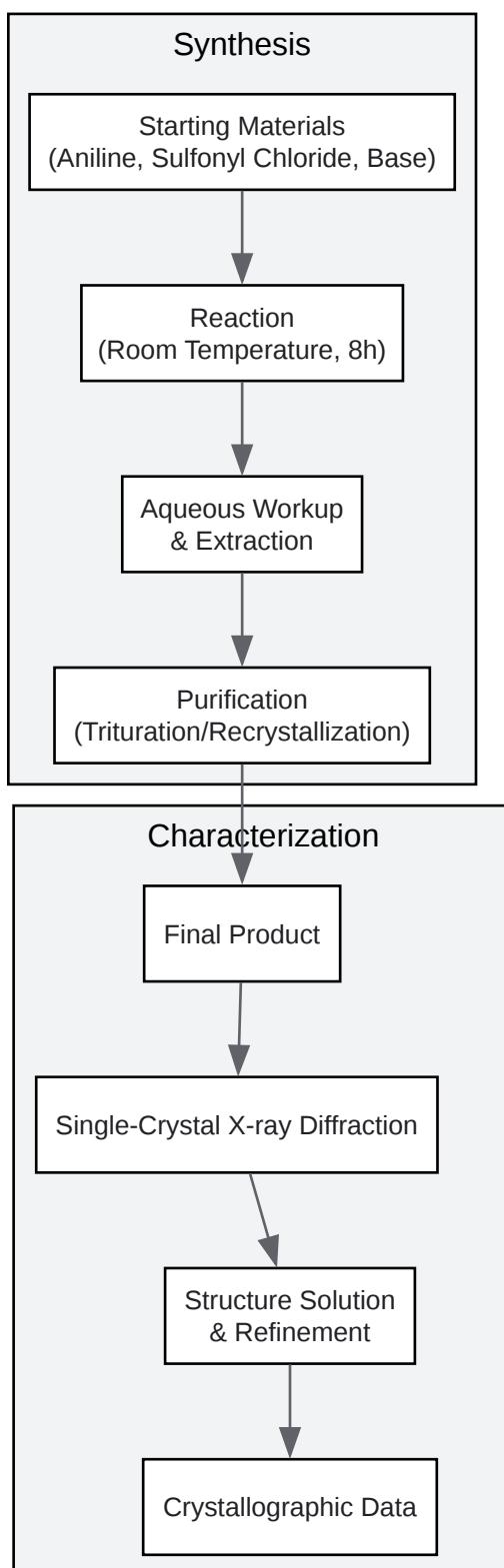
Synthesis of N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III)

A solution of 2-chloroaniline (0.1 mol) in pyridine (25 ml) was treated with 4-methylbenzenesulfonyl chloride (0.11 mol). The reaction mixture was heated on a water bath for one hour and then cooled to room temperature. The mixture was then poured into ice-cold water (100 ml). The resulting solid was filtered under suction, washed with cold water, and recrystallized from dilute ethanol to a constant melting point.[2]

Crystallographic Data Comparison

The crystallographic data for the three derivatives are summarized in the table below. This data allows for a direct comparison of the unit cell parameters and key structural features.

Parameter	N-(2-iodophenyl)benzenesulfonamide (I)[1][3]	N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1]	N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III)[2]
Chemical Formula	C ₁₂ H ₁₀ INO ₂ S	C ₁₂ H ₈ F ₂ INO ₂ S	C ₁₃ H ₁₂ CINO ₂ S
Molecular Weight	359.18	395.16	281.75
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	P ₂ 1/c	P-1	P ₂ 1/c
a (Å)	8.661 (1)	7.3562 (15)	8.661 (1)
b (Å)	9.949 (1)	8.2435 (17)	9.949 (1)
c (Å)	15.509 (1)	10.684 (2)	15.509 (1)
α (°)	90	81.35 (3)	90
β (°)	99.384 (8)	87.21 (3)	99.384 (8)
γ (°)	90	75.25 (3)	90
Volume (Å ³)	1318.5 (2)	617.8 (2)	1318.5 (2)
Z	4	2	4
C-S-N-C Torsion Angle (°)	-69.0 (2)	-61.1 (6)	-54.8 (2)
Dihedral Angle Rings (°)	44.1 (1)	73.1 (1)	71.6 (1)

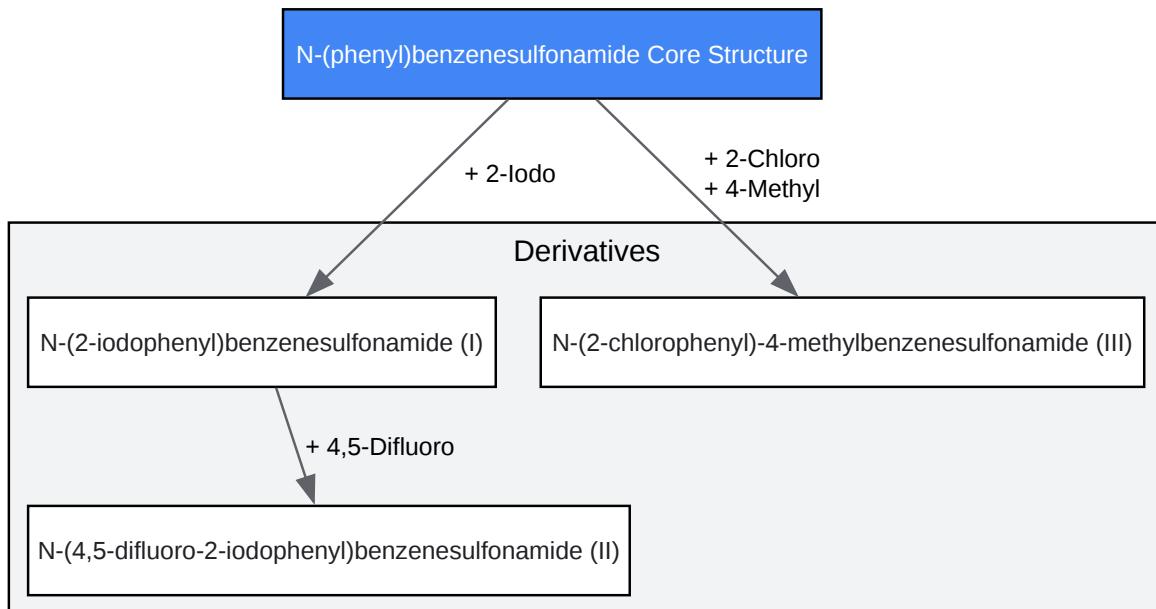

Intermolecular Interactions

The nature and pattern of intermolecular interactions are critical in determining the crystal packing and ultimately the physicochemical properties of the solid form. A comparison of the key intermolecular interactions for the three derivatives is presented below.

Interaction Type	N-(2-iodophenyl)benzenesulfonamide (I)[1]	N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)[1]	N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III)[2]
Hydrogen Bonding	Intermolecular N—H⋯O hydrogen bonds link molecules into C(4) chains running parallel to the[3] direction.	Molecules are linked by N—H⋯O(S) hydrogen bonds into inversion-related dimers.	Pairs of intermolecular N—H⋯O hydrogen bonds link molecules into inversion-related dimers. An intramolecular N—H⋯Cl bond is also observed.
π-π Stacking	Present with a centroid-to-centroid distance of 3.747 (2) Å.	Present with centroid-to-centroid distances of 3.621 (2) Å and 3.797 (2) Å.	Not explicitly mentioned in the provided search results.
Other Interactions	C—H⋯O interactions interlink the hydrogen-bonded chains.	Weak intramolecular C—H⋯O hydrogen bond stabilizes the molecular configuration.[4]	-

Experimental and Structural Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis for the N-(2-halophenyl)benzenesulfonamide derivatives.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and crystallographic analysis.

Structural Relationships of Compared Derivatives

The following diagram illustrates the structural relationships between the compared N-(2-halophenyl)benzenesulfonamide derivatives, highlighting the key substitutions.

[Click to download full resolution via product page](#)

Caption: Structural relationships of the compared sulfonamide derivatives.

Discussion

The comparison of the crystallographic data reveals significant impacts of the halogen substituent and other modifications on the crystal packing and molecular conformation of N-(2-halophenyl)benzenesulfonamides.

The parent compound, N-(2-iodophenyl)benzenesulfonamide (I), adopts a monoclinic crystal system.^[1] Its crystal packing is dominated by N—H···O hydrogen bonds that form chains, which are further interconnected by C—H···O interactions and π—π stacking.^[1] The introduction of two fluorine atoms in N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II) leads to a change in the crystal system to triclinic.^[1] In this case, the molecules form inversion-related dimers through N—H···O hydrogen bonds.^{[1][4]} The dihedral angle between the two

aromatic rings is significantly larger in the difluoro derivative ($73.1 (1)^\circ$) compared to the non-fluorinated parent compound ($44.1 (1)^\circ$).^{[1][3]}

Replacing the iodine with a chlorine and adding a methyl group on the benzenesulfonamide ring, as in N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III), results in a monoclinic crystal system similar to compound I.^[2] However, the packing is characterized by the formation of inversion-related dimers via N—H…O hydrogen bonds, a feature also seen in the difluoro-iodo derivative.^[2] A notable feature of the chloro derivative is the presence of an intramolecular N—H…Cl hydrogen bond.^[2] The dihedral angle between the aromatic rings in the chloro derivative is $71.6 (1)^\circ$, which is comparable to that of the difluoro-iodo compound.^[2]

In conclusion, the nature and position of the halogen substituent, as well as other substitutions on the aromatic rings, play a crucial role in directing the supramolecular assembly of these sulfonamide derivatives. These variations in crystal packing can have significant implications for the solid-state properties of these compounds, including solubility and bioavailability, which are critical considerations in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of N-(2-halophenyl)benzenesulfonamide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041209#x-ray-crystallography-of-n-2-iodophenyl-4-methylbenzenesulfonamide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com